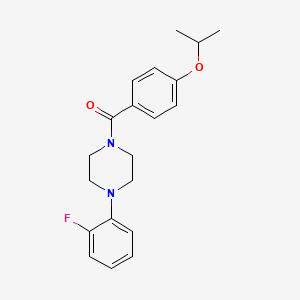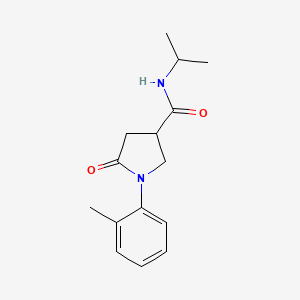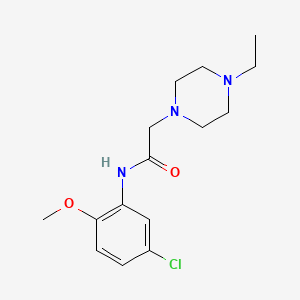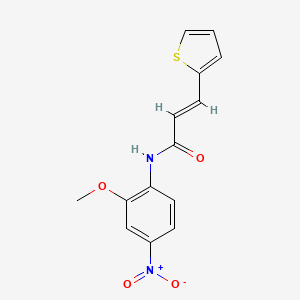![molecular formula C25H20ClNO3 B5358273 2-{2-[4-(benzyloxy)-3-chloro-5-methoxyphenyl]vinyl}-8-quinolinol](/img/structure/B5358273.png)
2-{2-[4-(benzyloxy)-3-chloro-5-methoxyphenyl]vinyl}-8-quinolinol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{2-[4-(benzyloxy)-3-chloro-5-methoxyphenyl]vinyl}-8-quinolinol, also known as BMQ, is a synthetic compound that belongs to the family of quinoline derivatives. It has been extensively studied for its various biological properties and potential applications in scientific research.
Mechanism of Action
The exact mechanism of action of 2-{2-[4-(benzyloxy)-3-chloro-5-methoxyphenyl]vinyl}-8-quinolinol is not fully understood. However, it has been suggested that this compound exerts its anti-cancer activity by inducing apoptosis and inhibiting cell proliferation. This compound has also been shown to inhibit the NF-κB signaling pathway, which plays a crucial role in the regulation of inflammation. Moreover, this compound has been found to inhibit the activity of bacterial DNA gyrase, which is essential for bacterial DNA replication.
Biochemical and Physiological Effects
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to decrease the levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β. This compound has also been found to increase the levels of anti-inflammatory cytokines such as IL-10. Moreover, this compound has been shown to inhibit the activity of COX-2, which is an enzyme involved in the production of prostaglandins, a group of lipid mediators that play a crucial role in inflammation.
Advantages and Limitations for Lab Experiments
2-{2-[4-(benzyloxy)-3-chloro-5-methoxyphenyl]vinyl}-8-quinolinol has several advantages for lab experiments. It is a synthetic compound, which allows for easy reproducibility and scalability. Moreover, it has been extensively studied for its various biological properties, which makes it a promising candidate for further research. However, there are also some limitations to the use of this compound in lab experiments. Its low solubility in water and organic solvents can make it difficult to work with. Additionally, its cytotoxicity at higher concentrations can limit its use in certain experiments.
Future Directions
There are several future directions for the research on 2-{2-[4-(benzyloxy)-3-chloro-5-methoxyphenyl]vinyl}-8-quinolinol. One potential area of research is the development of this compound-based drugs for the treatment of cancer and inflammatory diseases. Another area of research is the investigation of the mechanism of action of this compound, which could provide insights into its various biological properties. Moreover, the development of more efficient synthesis methods for this compound could make it more accessible for further research.
Synthesis Methods
The synthesis of 2-{2-[4-(benzyloxy)-3-chloro-5-methoxyphenyl]vinyl}-8-quinolinol involves the condensation reaction of 5-methoxy-2-nitrobenzaldehyde with 2,4-dichloroacetophenone in the presence of sodium methoxide. The resulting intermediate is then reacted with benzyl bromide and quinolin-8-ol to obtain the final product. The overall yield of the synthesis is around 40%.
Scientific Research Applications
2-{2-[4-(benzyloxy)-3-chloro-5-methoxyphenyl]vinyl}-8-quinolinol has been studied for its various biological properties, including anti-inflammatory, anti-cancer, and anti-microbial activities. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. This compound has also been found to possess potent anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, this compound has shown promising anti-microbial activities against gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae.
properties
IUPAC Name |
2-[(E)-2-(3-chloro-5-methoxy-4-phenylmethoxyphenyl)ethenyl]quinolin-8-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20ClNO3/c1-29-23-15-18(14-21(26)25(23)30-16-17-6-3-2-4-7-17)10-12-20-13-11-19-8-5-9-22(28)24(19)27-20/h2-15,28H,16H2,1H3/b12-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCEUWHZEJLXUMQ-ZRDIBKRKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=CC2=NC3=C(C=CC=C3O)C=C2)Cl)OCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=CC(=C1)/C=C/C2=NC3=C(C=CC=C3O)C=C2)Cl)OCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[2-(phenoxymethyl)-3-furoyl]morpholine](/img/structure/B5358195.png)
![2-({3-[(4-methylbenzyl)oxy]benzyl}amino)ethanol hydrochloride](/img/structure/B5358216.png)

![N-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}cyclohexanecarboxamide](/img/structure/B5358224.png)
![N-ethyl-2-{1-[(2E)-3-(2-methoxyphenyl)-2-propen-1-yl]-3-oxo-2-piperazinyl}acetamide](/img/structure/B5358225.png)

![N~1~-{[4-(3-fluorophenyl)tetrahydro-2H-pyran-4-yl]methyl}-D-leucinamide](/img/structure/B5358246.png)

![N-cyclohexyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5358265.png)
![N-[1-(1-acetylpiperidin-4-yl)-1H-pyrazol-5-yl]-N'-(2-methylphenyl)urea](/img/structure/B5358280.png)


![N-benzyl-4,7,7-trimethyl-3-oxo-N-pyridin-2-yl-2-oxabicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B5358299.png)